2-Hydroxyaminoadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyaminoadenosine is a biomedical compound primarily used in immune and inflammatory disease research. It is a ribo-nucleoside with the molecular formula C10H14N6O5 and a molecular weight of 298.26 g/mol. The compound is also known by its IUPAC name, (2R,3R,4S,5R)-2-[6-amino-2-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyaminoadenosine typically involves the modification of adenosine derivatives. One common method is the reductive amination of adenosine, where the amino group is introduced at the 2-position of the purine ring . This process involves the nucleophilic addition of a carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyaminoadenosine undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include nitrosoadenosine, nitroadenosine, and various substituted adenosine derivatives .
Scientific Research Applications
2-Hydroxyaminoadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating immune and inflammatory diseases.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 2-Hydroxyaminoadenosine involves its interaction with specific molecular targets and pathways. It is known to modulate immune responses by affecting the activity of certain enzymes and receptors involved in inflammation . The compound’s hydroxyamino group plays a crucial role in its biological activity, allowing it to form hydrogen bonds and interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside involved in energy transfer and signal transduction.
2-Amino-Adenosine: Similar in structure but lacks the hydroxyamino group, affecting its biological activity.
2’-Deoxyadenosine: Lacks the hydroxyl group at the 2’ position, making it less reactive in certain biochemical pathways.
Uniqueness
2-Hydroxyaminoadenosine is unique due to its hydroxyamino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C10H14N6O5 |
---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
2-[6-amino-2-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O5/c11-7-4-8(14-10(13-7)15-20)16(2-12-4)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-20H,1H2,(H3,11,13,14,15) |
InChI Key |
UEXRMXAYANQYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.